molecular formula C15H18N2O B5599050 6-(4-pentylphenyl)-3-pyridazinol CAS No. 64779-15-3

6-(4-pentylphenyl)-3-pyridazinol

Cat. No. B5599050
CAS RN: 64779-15-3
M. Wt: 242.32 g/mol
InChI Key: PWWVDTDJZFDTAS-UHFFFAOYSA-N
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Description

Pyridazinone derivatives, including compounds similar to "6-(4-pentylphenyl)-3-pyridazinol," are of significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds have been investigated for antihypertensive, anti-cancer, anti-inflammatory, and antimicrobial actions among others.

Synthesis Analysis

The synthesis of pyridazinone derivatives generally involves the condensation of appropriate β-aroylpropionic acids with hydrazinobenzenesulfonamide hydrochloride in ethanol (Ahmad et al., 2010). Another method reported involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds like p-nitrophenylacetic acid and cyanoacetic acid (Ibrahim & Behbehani, 2014).

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives has been confirmed using various spectroscopic techniques, including NMR and X-ray diffraction. These compounds often exhibit significant intermolecular interactions leading to supramolecular structures, as seen in compounds with CH...N, CH...O, and C...C aromatic stacking interactions (Golla et al., 2020).

Chemical Reactions and Properties

Pyridazinone derivatives engage in various chemical reactions, including interactions with Grignard reagents and the formation of 1,4-addition products. The functional groups present in these molecules, such as acetyl or cyano substituents, significantly influence their chemical behavior and biological activity (Ismail et al., 1984).

Physical Properties Analysis

The physical properties, such as solubility and crystal structure, of pyridazinone derivatives can be deduced from their synthesis and molecular structure analyses. The introduction of different substituents affects the compound's solubility and stability, essential for their pharmacological potential.

Chemical Properties Analysis

Pyridazinone derivatives exhibit a range of chemical properties, including antioxidant activities. The presence of specific substituents enhances their reactivity towards radicals, indicating their potential as chain-breaking antioxidants. The electronic structure, as analyzed through DFT calculations, also provides insights into their reactivity and interaction with biological targets (Wijtmans et al., 2004).

Scientific Research Applications

Synthesis and Molecular Docking Studies

Research by Flefel et al. (2018) introduces novel pyridine derivatives synthesized from a base compound, showcasing antimicrobial and antioxidant activities. This study exemplifies the chemical versatility of pyridine compounds, suggesting potential applications in developing therapeutic agents (Flefel et al., 2018).

Antihypertensive Properties

A seminal work by Buchman et al. (1980) describes the synthesis of 5,6-diarylpyridazinones, identifying members with significant antihypertensive effects in animal models. This discovery opens avenues for the development of new cardiovascular drugs (Buchman et al., 1980).

Enzymatic Activity in Microbial Proteins

Solano et al. (2001) explore the oxidase activity of various microbial proteins on dimethoxyphenol, highlighting the broad enzymatic applications of pyridazine compounds in biochemical research (Solano et al., 2001).

Solubility and Thermodynamics

Shakeel et al. (2017) investigate the solubility and thermodynamic behavior of pyridazinone derivatives, providing critical insights into the physicochemical properties of these compounds, relevant for drug formulation and development (Shakeel et al., 2017).

Novel Syntheses and Biological Applications

Ibrahim and Behbehani (2014) report on the synthesis of new pyridazin-3-one derivatives, paving the way for the creation of fused azines with potential utility in pharmaceutical chemistry (Ibrahim & Behbehani, 2014).

Insect Growth Regulation

Ling Yun (2008) synthesizes benzoylphenylurea-3(2H)-pyridazinones, demonstrating their efficacy as insect growth regulators. This research illustrates the agricultural and pest management potential of pyridazinone derivatives (Ling Yun, 2008).

properties

IUPAC Name

3-(4-pentylphenyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-11-15(18)17-16-14/h6-11H,2-5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWVDTDJZFDTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601287657
Record name 6-(4-Pentylphenyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Pentylphenyl)pyridazin-3-ol

CAS RN

64779-15-3
Record name 6-(4-Pentylphenyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64779-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Pentylphenyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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